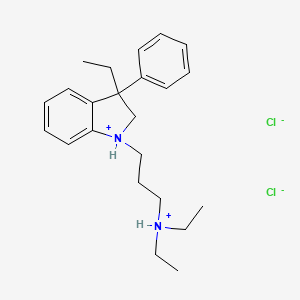

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride

説明

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride is a substituted indole derivative with a complex polycyclic structure. The compound features a 1H-indole core fused with a dihydro moiety, a phenyl group at the 3-position, and triethylamine substituents. The dihydrochloride salt form enhances its solubility in aqueous media, a common strategy for improving bioavailability in pharmaceutical applications . Indole derivatives are widely explored in medicinal chemistry due to their affinity for serotonin, dopamine, and adrenergic receptors .

特性

CAS番号 |

37126-71-9 |

|---|---|

分子式 |

C23H34Cl2N2 |

分子量 |

409.4 g/mol |

IUPAC名 |

diethyl-[3-(3-ethyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride |

InChI |

InChI=1S/C23H32N2.2ClH/c1-4-23(20-13-8-7-9-14-20)19-25(18-12-17-24(5-2)6-3)22-16-11-10-15-21(22)23;;/h7-11,13-16H,4-6,12,17-19H2,1-3H3;2*1H |

InChIキー |

OVLDIFBXVKQLHM-UHFFFAOYSA-N |

正規SMILES |

CCC1(C[NH+](C2=CC=CC=C21)CCC[NH+](CC)CC)C3=CC=CC=C3.[Cl-].[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction of the indole ring can yield dihydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

科学的研究の応用

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

類似化合物との比較

3-Chloro-N-phenyl-phthalimide ()

- Structure : An isoindole-1,3-dione derivative with a chloro substituent and phenyl group.

- Applications: Used as a monomer in polyimide synthesis, emphasizing its role in polymer chemistry rather than pharmacology.

H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline Dihydrochloride ()

- Structure : A peptide-based dihydrochloride with a paranitroaniline (pNA) leaving group.

- Applications : Acts as a thrombin substrate in haemostasis research.

- Comparison : Shares the dihydrochloride salt for enhanced solubility but differs fundamentally in backbone (peptide vs. indole), limiting structural overlap .

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride ()

- Structure : Aromatic diamine with tetramethyl substituents.

- Applications : Redox indicator in biochemical assays.

- Key Difference : The planar aromatic system and lack of heterocyclic fusion contrast with the indole core of the target compound, impacting electronic properties and binding interactions .

Pirbuterol Dihydrochloride ()

- Structure: β₂-adrenergic agonist with a resorcinol ring and tertiary amine.

- Applications : Bronchodilator for asthma treatment.

- Comparison: Both are dihydrochloride salts, but Pirbuterol’s resorcinol and alkylamine groups target adrenergic receptors, whereas the indole core of the target compound may favor serotoninergic pathways .

Trientine Dihydrochloride ()

- Structure : Linear tetraamine chelator.

- Applications : Copper-chelating agent for Wilson’s disease.

- Key Difference : The absence of aromatic systems highlights divergent mechanisms (metal chelation vs. receptor modulation) despite shared salt formulation .

Data Table: Comparative Analysis of Dihydrochloride Salts

Research Findings

- Synthetic Routes : Indole derivatives like the target compound are typically synthesized via Fischer indole synthesis or palladium-catalyzed coupling, as inferred from methods in .

- Spectroscopic Data : The 13C-NMR shifts for analogous indole derivatives (e.g., δ 101.99 for C-3 in ) suggest distinct electronic environments influenced by substituents .

- Salt Stability : Dihydrochloride salts (e.g., in ) generally exhibit improved stability and shelf life compared to free bases, a critical factor in pharmaceutical formulation .

生物活性

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride is a synthetic compound belonging to the indole derivatives class. This compound has garnered attention due to its potential biological activities, which may have implications in pharmacology and therapeutic applications. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The molecular formula of 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride is C23H34Cl2N2. Its molecular weight is approximately 409.4 g/mol. The compound features a triethylamine moiety and a phenyl group attached to a dihydroindole structure, which contributes to its unique properties and potential applications in various fields.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H34Cl2N2 |

| Molecular Weight | 409.4 g/mol |

| Structural Class | Indole Derivative |

Pharmacological Profiles

Research indicates that 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. For instance, indole derivatives are known for their potential anticancer properties due to their ability to induce apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound's structural characteristics may confer anti-inflammatory properties. Indoles are often studied for their ability to modulate inflammatory pathways, potentially inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

- Neuroprotective Potential : Some studies suggest that indole derivatives can exhibit neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

The mechanisms underlying the biological activities of 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride may involve:

- Receptor Binding : Interaction studies indicate that this compound may have binding affinities for various receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : The inhibition of specific enzymes such as COX and LOX could be a significant mechanism through which this compound exerts its anti-inflammatory effects .

Study on Anticancer Activity

A study on structurally related indole derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compounds were evaluated using the MTT assay, revealing low toxicity towards normal cells while effectively reducing cell viability in cancerous cells .

Anti-inflammatory Activity Assessment

In a model assessing inflammatory responses, similar compounds were shown to inhibit leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC50 values indicating potent anti-inflammatory activity. This suggests that 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride may also exhibit similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。